molecular formula C5H9N3 B2979706 1-(1H-pyrazol-4-yl)ethanamine CAS No. 1340143-61-4

1-(1H-pyrazol-4-yl)ethanamine

Cat. No.: B2979706
CAS No.: 1340143-61-4
M. Wt: 111.148
InChI Key: RPDQDVLOUJVEEX-UHFFFAOYSA-N
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Description

“1-(1H-pyrazol-4-yl)ethanamine” is a chemical compound with the molecular formula C5H9N3 . It has a molecular weight of 111.15 . The compound is also known as "2-(1H-pyrazol-4-yl)ethan-1-amine" .


Molecular Structure Analysis

The InChI code for “this compound” is "1S/C5H9N3/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2,(H,7,8)" . This indicates the presence of a pyrazole ring attached to an ethanamine group.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound should be stored at a temperature of 4°C .

Scientific Research Applications

Structural Characterization and Analysis

The compound "1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one" was synthesized and characterized through spectroscopic techniques and X-ray diffraction studies. Its crystal packing was dominated by weak C⋯H···π interactions, showcasing the structural diversity and complexity of pyrazoline derivatives. Hirshfeld surface analysis was employed to visually analyze intermolecular interactions, emphasizing the importance of structural characterization in understanding the properties of such compounds (Delgado et al., 2020).

Synthesis of Metal Complexes and Ligand Decomposition

Research into low symmetry pyrazole-based tetraamine ligands like "2-(1H-pyrazol-1-yl)-N,N-bis(1H-pyrazol-1-ylmethyl)ethanamine" has led to the preparation and characterization of various metal complexes. These studies not only provide insights into the coordination chemistry of such ligands but also shed light on ligand decomposition reactions, which are crucial for understanding the stability and reactivity of these complexes (Cubanski et al., 2013).

Antimicrobial Activity

The synthesis of heterocyclic compounds bearing both benzimidazole and pyrazoline motifs, such as "1-(3-(1H-benzoimidazol-2-yl)-5-aryl-4-5dihydro-1H-pyrazol-1-yl)-2-(napthalene-1-yloxy)ethanones," has been explored for their antimicrobial potential. These compounds were evaluated against various bacterial and fungal strains, revealing significant antimicrobial activity, which underscores the therapeutic potential of pyrazoline derivatives in combating infectious diseases (Desai et al., 2017).

Novel Syntheses and Catalytic Applications

Innovative synthetic pathways have been developed for (S)-1-(heteroaryl)ethan-1-amines, utilizing (S)-Boc-alanine as a starting material. These pathways highlight the versatility of pyrazoline and its derivatives in synthesizing a wide array of biologically relevant compounds, opening new avenues in drug development and material science (Svete et al., 2015).

Polyoxometalate-Based Compounds

The design and synthesis of new bis(pyrazolyl)ethanamine ligands have led to the development of copper(I) triphenylphosphine complexes. These complexes exhibit interesting supramolecular interactions, highlighting the role of pyrazolyl derivatives in constructing complex molecular architectures with potential applications in catalysis and materials science (Reger et al., 2006).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 1-(1H-pyrazol-4-yl)ethanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism.

Mode of Action

This compound interacts with its targets by binding to their active sites, which can lead to changes in their function

Biochemical Pathways

Given its targets, it is likely that it influences pathways related to cellular signaling and metabolism . The downstream effects of these changes can vary widely and depend on the specific cellular context.

Result of Action

The molecular and cellular effects of this compound’s action depend on a variety of factors, including the specific targets it interacts with, the nature of these interactions, and the cellular context

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include pH, temperature, and the presence of other molecules in the environment . Understanding these influences can help optimize the use of this compound.

Properties

IUPAC Name

1-(1H-pyrazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4(6)5-2-7-8-3-5/h2-4H,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDQDVLOUJVEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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